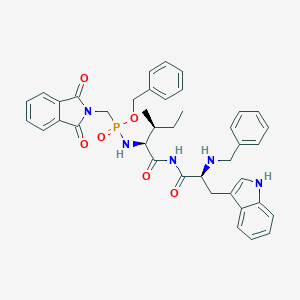
Pgitn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pigment is a substance that gives color to living organisms, including plants, animals, and microorganisms. Pigments play a crucial role in various biological processes, such as photosynthesis, vision, and protection against harmful radiation. Pigments are also used in various industries, including food, cosmetics, and textiles. In recent years, a new type of pigment, called Pgitn, has gained attention for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Pgitn involves its interaction with specific molecules in biological systems, such as proteins, nucleic acids, and membranes. Pgitn can bind to these molecules and change their properties, such as their conformation, activity, and stability. This interaction can be used to study the function and regulation of these molecules in biological systems. Pgitn can also be used as a tool to manipulate biological processes, such as gene expression and protein synthesis.
Effets Biochimiques Et Physiologiques
Pgitn has various biochemical and physiological effects on living organisms, depending on its concentration, location, and duration of exposure. Pgitn can affect the metabolism of cells, the structure of membranes, and the signaling pathways of proteins. Pgitn can also affect the growth, development, and behavior of organisms, such as plants and animals. The effects of Pgitn can be studied using various techniques, such as biochemical assays, cell culture, and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Pgitn has several advantages for lab experiments, such as its high sensitivity, specificity, and versatility. Pgitn can be used in various assays, such as enzyme activity assays, protein-protein interaction assays, and DNA hybridization assays. Pgitn can also be used in various organisms, such as bacteria, yeast, and mammalian cells. However, Pgitn also has some limitations, such as its photobleaching, toxicity, and non-specific binding. These limitations should be considered when designing experiments and interpreting results.
Orientations Futures
There are several future directions for Pgitn research, including the development of new synthesis methods, the optimization of its properties and applications, and the exploration of its biological functions and mechanisms. One potential direction is the use of Pgitn in drug discovery and development, such as the screening of small molecules and the design of drug delivery systems. Another potential direction is the use of Pgitn in nanotechnology, such as the fabrication of nanosensors and nanomaterials. Overall, Pgitn has great potential for advancing scientific research and technology in various fields.
Méthodes De Synthèse
Pgitn is a type of pigment that can be synthesized in the laboratory using a variety of methods. One common method involves the use of chemical reactions between organic compounds, such as amino acids and sugars, under specific conditions of temperature and pressure. Another method involves the use of biotechnology, such as genetic engineering, to produce Pgitn in microorganisms, such as bacteria and yeast. The synthesis method used depends on the desired properties and applications of Pgitn.
Applications De Recherche Scientifique
Pgitn has potential applications in various scientific research fields, including biotechnology, biochemistry, and medicine. One of the most promising applications of Pgitn is in the development of biosensors, which are devices that can detect and measure specific substances in biological samples. Pgitn can be used as a fluorescent probe in biosensors to detect various molecules, such as proteins, nucleic acids, and enzymes. Pgitn can also be used in imaging techniques, such as fluorescence microscopy, to visualize biological structures and processes in living cells and tissues.
Propriétés
Numéro CAS |
125009-80-5 |
|---|---|
Nom du produit |
Pgitn |
Formule moléculaire |
C40H42N5O6P |
Poids moléculaire |
719.8 g/mol |
Nom IUPAC |
(2S,3S)-N-[(2S)-2-(benzylamino)-3-(1H-indol-3-yl)propanoyl]-2-[[(1,3-dioxoisoindol-2-yl)methyl-phenylmethoxyphosphoryl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C40H42N5O6P/c1-3-27(2)36(44-52(50,51-25-29-16-8-5-9-17-29)26-45-39(48)32-19-10-11-20-33(32)40(45)49)38(47)43-37(46)35(41-23-28-14-6-4-7-15-28)22-30-24-42-34-21-13-12-18-31(30)34/h4-21,24,27,35-36,41-42H,3,22-23,25-26H2,1-2H3,(H,44,50)(H,43,46,47)/t27-,35-,36-,52?/m0/s1 |
Clé InChI |
ZGCBYAKELITSTA-NHQNABIISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |
SMILES |
CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |
SMILES canonique |
CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |
Synonymes |
PGITN phthaloyl-Gly(P)-Ile-Trp-NHBzl phthaloyl-glycyl(P)-isoleucyl-tryptophyl-benzylamide PP 607 PP607 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



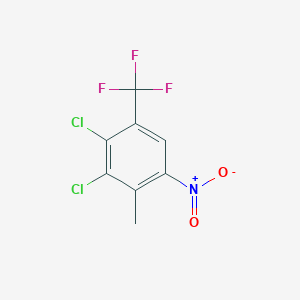
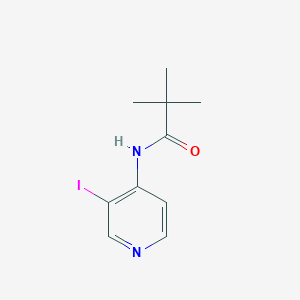
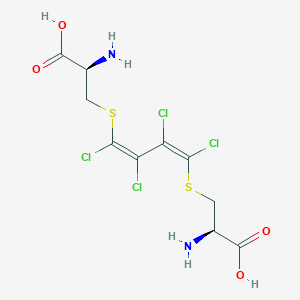
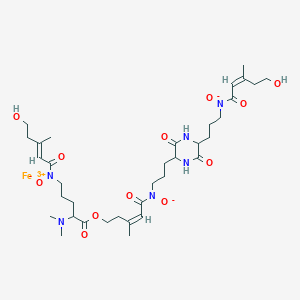
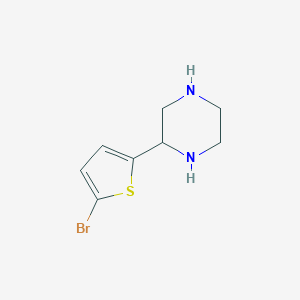

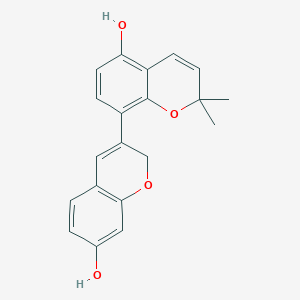




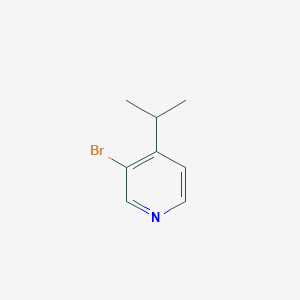
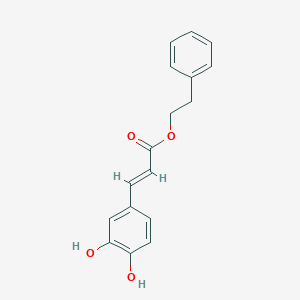
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)